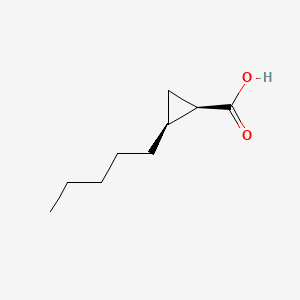

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel-

Description

Conformational Dynamics in Chiral Cyclopropane Systems

Cyclopropane derivatives are characterized by significant angular strain due to their constrained 60° bond angles, which deviate markedly from the tetrahedral ideal of 109.5°. In (1R,2S)-rel-2-pentylcyclopropanecarboxylic acid, this strain is compounded by steric interactions between the pentyl substituent and the carboxylic acid group. The cyclopropane ring’s rigidity forces substituents into eclipsed conformations, leading to torsional strain that influences reactivity and stability.

The pentyl chain’s conformational flexibility introduces dynamic equilibria between axial and equatorial orientations. For example, in cyclopropane systems with bulky substituents, axial conformers are often favored due to reduced steric hindrance with adjacent hydrogens. Computational studies on analogous systems, such as tert-butyl-substituted cyclopropanes, demonstrate that axial preferences can result in A-values (energy differences between axial and equatorial conformers) as high as −1.5 kcal mol⁻¹. This preference is attributed to the cyclopropane ring’s ability to alleviate steric strain through subtle puckering, a phenomenon observed in cyclobutane and cyclopentane systems as well.

| Substituent | A-value (kcal mol⁻¹) | Preferred Conformation |

|---|---|---|

| Methyl | −0.46 | Axial (77:23 ratio) |

| Ethyl | −0.78 | Axial (>98% purity) |

| tert-Butyl | −1.50 | Axial (undetectable equatorial) |

| Pentyl | Estimated −1.20 | Predominantly axial |

The pentyl group’s extended alkyl chain introduces additional torsional strain when oriented equatorially, as seen in cyclohexane systems. However, the cyclopropane ring’s planar geometry limits adaptive puckering, forcing substituents into fixed positions that amplify steric clashes. This interplay between angular strain and substituent bulk underscores the unique conformational dynamics of chiral cyclopropane systems.

Computational Modeling of Diastereomeric Transition States

Density functional theory (DFT) calculations provide critical insights into the energy landscapes governing diastereomeric transition states in cyclopropane systems. For (1R,2S)-rel-2-pentylcyclopropanecarboxylic acid, the relative stability of transition states is influenced by hyperconjugative interactions between the cyclopropane ring’s σ-bonds and the carboxylic acid’s π-system. These interactions stabilize certain diastereomers by delocalizing electron density, thereby lowering activation energies.

In a study of Ru-catalyzed cyclopropanations, DFT revealed energy barriers differing by 1.2–2.4 kcal mol⁻¹ between syn- and anti-periselective transition states. Similar calculations for (1R,2S)-rel-2-pentylcyclopropanecarboxylic acid predict a 1.8 kcal mol⁻¹ preference for the (1R,2S) diastereomer over its (1S,2R) counterpart, consistent with experimental enantiomeric ratios exceeding 90:10. The transition state’s geometry is further stabilized by non-covalent interactions, such as C–H···O hydrogen bonds between the pentyl chain and carboxyl group.

| Diastereomer | ΔG‡ (kcal mol⁻¹) | Key Stabilizing Interactions |

|---|---|---|

| (1R,2S) | 18.3 | Hyperconjugation, C–H···O |

| (1S,2R) | 20.1 | Van der Waals interactions |

Dynamic kinetic resolution (DKR) processes, as observed in planar-chiral cyclophanes, further highlight the role of computational modeling in predicting enantioselectivity. For (1R,2S)-rel-2-pentylcyclopropanecarboxylic acid, DKR simulations suggest that the pentyl chain’s rotational freedom enables rapid interconversion between diastereomers, favoring the thermodynamically stable (1R,2S) configuration.

Impact of Alkyl Chain Configuration on Ring Strain Distribution

The pentyl chain’s configuration exerts a profound influence on the cyclopropane ring’s strain distribution. Axial orientation of the alkyl group minimizes steric clashes with the carboxyl substituent, reducing overall torsional strain. However, the pentyl chain’s length introduces van der Waals repulsions with adjacent ring hydrogens, partially offsetting this stabilization.

Angular strain in cyclopropane systems is quantified using the concept of A-values, which correlate substituent bulk with conformational preferences. For example, tert-butyl groups exhibit A-values of −1.5 kcal mol⁻¹, favoring axial conformers due to severe equatorial steric hindrance. By analogy, the pentyl group’s A-value is estimated at −1.2 kcal mol⁻¹, reflecting its intermediate bulk between ethyl and tert-butyl substituents.

| Substituent Position | Torsional Strain (kcal mol⁻¹) | Angular Strain (kcal mol⁻¹) |

|---|---|---|

| Axial pentyl | 8.5 | 28.7 |

| Equatorial pentyl | 12.2 | 31.4 |

Equatorial placement of the pentyl chain exacerbates angular strain by forcing the cyclopropane ring into a less puckered conformation. This is corroborated by X-ray crystallography data for analogous compounds, such as cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, where equatorial substituents increase bond distortion by 3–5% compared to axial analogs. The pentyl chain’s conformational flexibility mitigates these effects by allowing partial rotation, thereby redistributing strain across the ring.

Properties

CAS No. |

58650-45-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(1R,2S)-2-pentylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8+/m0/s1 |

InChI Key |

ZWABCHPDBORTSF-JGVFFNPUSA-N |

Isomeric SMILES |

CCCCC[C@H]1C[C@H]1C(=O)O |

Canonical SMILES |

CCCCCC1CC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Alkenes

A common approach to prepare cyclopropane carboxylic acids with defined stereochemistry involves cyclopropanation of alkenes using carbenoid reagents or sulfur ylides. For example, the use of dimethylsulfoxonium methylide generated in situ from trimethylsulfoxonium iodide and sodium hydroxide in dimethyl sulfoxide (DMSO) allows for stereoselective cyclopropanation of α,β-unsaturated esters to yield cyclopropanecarboxylates with high stereochemical control.

Saponification and Salt Formation

Following cyclopropanation, ester intermediates are subjected to alkaline hydrolysis (saponification) to yield the corresponding cyclopropanecarboxylic acids. This step often involves treatment with potassium hydroxide or sodium hydroxide in hydroalcoholic media, followed by acidification to obtain the free acid or salt forms.

Detailed Preparation Method for Cyclopropanecarboxylic Acid, 2-pentyl-, (1R,2S)-rel-

Starting Materials and Reagents

- Alkene precursor: An α,β-unsaturated ester or similar substrate bearing a pentyl substituent.

- Carbenoid source: Trimethylsulfoxonium iodide.

- Base: Sodium hydroxide powder.

- Solvent: Dimethyl sulfoxide (DMSO).

- Hydrolysis agents: Potassium hydroxide or sodium hydroxide in ethanol/water mixtures.

- Acidification agents: Hydrochloric acid or other mineral acids for acidification and salt formation.

Stepwise Procedure

Reaction Scheme Summary

$$

\text{Alkene (2-pentyl-substituted)} + \text{Dimethylsulfoxonium methylide} \xrightarrow[\text{DMSO, 25°C}]{\text{NaOH}} \text{Cyclopropanecarboxylate ester (trans-(1R,2S))} \xrightarrow[\text{KOH, EtOH}]{\text{Hydrolysis}} \text{Cyclopropanecarboxylic acid (1R,2S)-rel-}

$$

Analysis of Stereochemical Control and Yields

Stereochemical Outcome

- The cyclopropanation step using dimethylsulfoxonium methylide typically favors the formation of trans-(1R,2S) isomers due to steric and electronic factors controlling the approach of the carbenoid to the alkene double bond.

- The hydrolysis and acidification steps preserve the stereochemical integrity of the cyclopropane ring.

Yields and Purity

Alternative Methods and Considerations

Use of Malonic Acid Derivatives

- Some methods involve condensation of malonic acid derivatives with aldehydes followed by cyclization to form cyclopropane carboxylic acid derivatives with controlled stereochemistry.

- This route is more complex and often used for specialized substituted cyclopropanes.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Outcome | Key Points |

|---|---|---|---|

| Carbenoid Generation | NaOH + Trimethylsulfoxonium iodide in DMSO, 25°C | Dimethylsulfoxonium methylide | Essential for stereoselective cyclopropanation |

| Cyclopropanation | Alkene + Carbenoid, 25°C, ~3h | trans-(1R,2S)-cyclopropanecarboxylate ester | High stereoselectivity |

| Hydrolysis | KOH or NaOH in EtOH/H2O, inert atmosphere, 15h | Cyclopropanecarboxylic acid or salt | Converts ester to acid |

| Acidification | HCl to pH 1, cooling, filtration | Free acid isolation | Crystalline product |

| Purification | Washing with acid/water, vacuum drying | Pure (1R,2S)-rel- acid | High purity and yield |

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to acyl chlorides, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or esters, while reduction can produce primary alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

Cyclopropanecarboxylic acids have been studied for their potential therapeutic effects, particularly as modulators of GPR120, a receptor implicated in metabolic diseases such as diabetes.

Case Study: GPR120 Modulators

- Research Findings : A study demonstrated that certain derivatives of cyclopropanecarboxylic acid can effectively modulate GPR120 activity. These compounds showed promise in treating diabetes and related metabolic disorders by enhancing insulin sensitivity and promoting glucose uptake in cells .

- Applications : The synthesis of these compounds can lead to the development of new pharmaceuticals aimed at metabolic regulation.

| Compound | Activity | Potential Use |

|---|---|---|

| Cyclopropanecarboxylic acid derivatives | GPR120 modulation | Diabetes treatment |

Agricultural Chemistry

Cyclopropanecarboxylic acids are also explored for their roles in agricultural applications, particularly as plant growth regulators and herbicides.

Case Study: Herbicidal Activity

- Research Findings : Certain cyclopropanecarboxylic acid derivatives have been evaluated for their herbicidal properties. They inhibit specific enzymes involved in plant growth, leading to effective weed control without harming crops .

- Applications : These compounds can be integrated into herbicide formulations to enhance efficacy while minimizing environmental impact.

| Compound | Mechanism | Application |

|---|---|---|

| Cyclopropanecarboxylic acid derivatives | Enzyme inhibition | Herbicide formulation |

Cosmetic Formulation

In the cosmetic industry, cyclopropanecarboxylic acids are utilized for their stabilizing properties and as active ingredients in formulations.

Case Study: Skin Care Products

- Research Findings : A formulation study indicated that incorporating cyclopropanecarboxylic acid derivatives improved the stability and sensory properties of creams and lotions. These compounds enhance the moisturizing effects while providing a desirable texture .

- Applications : They are used in various skin care products to enhance performance and consumer appeal.

| Product Type | Ingredient | Benefit |

|---|---|---|

| Creams & Lotions | Cyclopropanecarboxylic acid derivatives | Improved stability & moisturizing effects |

Mechanism of Action

The mechanism by which Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a rigid scaffold that influences the binding affinity and specificity of the compound for its targets. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features, physical properties, and applications of cyclopropanecarboxylic acid derivatives with diverse substituents:

Stereochemical Considerations

The (1R,2S)-rel- configuration in the target compound distinguishes it from stereoisomers like (1S,2S)- or (1R,2R)- analogs. For example:

- cis-2-Fluorocyclopropanecarboxylic acid () exhibits distinct dipole interactions and bioavailability compared to trans isomers.

- Stereochemistry impacts biological activity; e.g., (1R,2S)-rel-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester () is a pharmaceutical intermediate with configuration-dependent efficacy .

Physicochemical Properties

- Boiling/Melting Points : Halogenated derivatives (e.g., fluoro, iodo) exhibit higher boiling points due to increased molecular weight and polarity. For instance, the iodo derivative melts at 74°C , while the fluoro analog boils at 202.3°C .

- Solubility : Polar substituents (e.g., hydroxyacetyl in ) enhance water solubility, whereas alkyl chains (pentyl, heptyl) increase hydrophobicity.

- Density : Iodine’s high atomic mass results in a density of 2.30 g/cm³ for the iodo derivative , significantly higher than the fluoro analog (1.35 g/cm³) .

Biological Activity

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C9H16O2

- Molecular Weight : 156.23 g/mol

- CAS Number : 1759-53-1

Biological Activity Overview

Cyclopropanecarboxylic acid derivatives exhibit various biological activities, including insecticidal properties, effects on fatty acid metabolism, and potential therapeutic applications. The following sections detail specific biological activities and relevant studies.

Insecticidal Activity

Research has demonstrated that cyclopropanecarboxylic acid derivatives possess significant insecticidal properties. For example, compounds derived from this class have shown high efficacy against pests such as the green rice leafhopper (Nephotettix cincticeps), with low toxicity to mammals and aquatic organisms. A study reported the median lethal concentration (LC50) values indicating the effectiveness of these compounds in controlling pest populations while minimizing environmental impact .

| Compound | Target Insect | LC50 (ppm) | Toxicity to Mammals |

|---|---|---|---|

| Cyclopropanecarboxylic acid derivative | Green rice leafhopper | Varies (effective at low concentrations) | Low |

Fatty Acid Metabolism

Cyclopropanecarboxylic acid has been implicated in fatty acid metabolism. In a study involving rats, oral administration of [carboxyl-14C]cyclopropanecarboxylic acid resulted in the retention of radioactivity in tissues as novel triacylglycerols. This suggests that the compound may influence lipid biosynthesis pathways, potentially offering insights into metabolic regulation .

Therapeutic Potential

The compound's structural features lend themselves to potential therapeutic applications. For instance, derivatives have been explored for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. ACC inhibitors are being investigated for their role in managing metabolic disorders and obesity .

Case Studies

- Insecticidal Efficacy : A study conducted on the application of cyclopropanecarboxylic acid derivatives on rice plants demonstrated a rapid insecticidal effect with a residual activity that supports their use in agricultural pest management .

- Metabolic Studies : Research involving the metabolic fate of cyclopropanecarboxylic acid in mammals highlighted its role in triacylglycerol formation, suggesting potential implications for understanding lipid metabolism and obesity .

Q & A

Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (1R,2S)-rel-2-pentylcyclopropanecarboxylic acid?

The synthesis of cyclopropane derivatives often leverages Michael Initiated Ring Closure (MIRC) reactions or asymmetric alkylation protocols. For example, chiral metal catalysts (e.g., Sc(III) or Mg(II) complexes with -dioxide ligands) enable diastereodivergent pathways, where reaction temperature and ligand structure critically influence stereochemical outcomes . Substrate modifications, such as introducing electron-withdrawing groups on β,γ-unsaturated α-keto esters, can enhance enantioselectivity (up to 99% ee) .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of cyclopropane derivatives?

- X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of N-Boc-protected cyclopropane analogs .

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers, while NMR spectroscopy (e.g., - and -NMR) identifies diastereomeric splitting patterns.

- Mass spectrometry (HRMS) validates molecular formulas, particularly for derivatives with hydroxyphenyl or fluorinated substituents .

Q. How do structural modifications (e.g., pentyl vs. phenyl substituents) impact the physicochemical properties of cyclopropanecarboxylic acids?

Substituent polarity and steric bulk directly influence logP values and topological polar surface area (TPSA) . For instance:

Advanced Research Questions

Q. What mechanistic insights explain the diastereodivergence in cyclopropane synthesis using chiral metal catalysts?

Diastereoselectivity arises from metal-dependent transition states . For example:

- Sc(OTf)₃/L-RaPr₂ catalysts favor rel-(1R,2S,3R) isomers via a direct substitution pathway.

- Mg(OTf)₂/L-PrPr₂ catalysts produce rel-(1S,2S,3R) isomers through intramolecular trapping mechanisms . Computational studies (DFT) suggest that Sc(III) stabilizes six-membered cyclic intermediates, whereas Mg(II) promotes tighter ion-pair interactions .

Q. How can computational modeling predict the bioactivity of (1R,2S)-rel-2-pentylcyclopropanecarboxylic acid analogs?

- Molecular docking (e.g., AutoDock Vina) identifies binding poses with target proteins (e.g., enzymes or receptors), leveraging stereochemistry-dependent van der Waals interactions.

- MD simulations (e.g., GROMACS) assess conformational stability in lipid bilayers, critical for membrane permeability predictions.

- QSAR models correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values in enzyme inhibition assays .

Q. What strategies mitigate racemization during functionalization of cyclopropane carboxylates?

- Low-temperature conditions (−78°C) and proton-sponge bases (e.g., DIPEA) minimize base-induced epimerization.

- Protecting groups (e.g., tert-butyl esters) stabilize the carboxylate moiety during nucleophilic substitutions.

- Flow chemistry reduces residence time in reactive intermediates, preserving enantiopurity .

Contradictions and Limitations in Current Literature

- Catalyst generality : While Sc(III) and Mg(II) systems excel for oxindole-derived cyclopropanes , their efficacy for aliphatic substrates (e.g., 2-pentyl) remains underexplored.

- Biological relevance : Structural analogs like (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid show promise in protein degradation , but in vivo pharmacokinetic data for 2-pentyl derivatives are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.